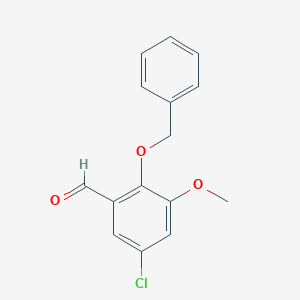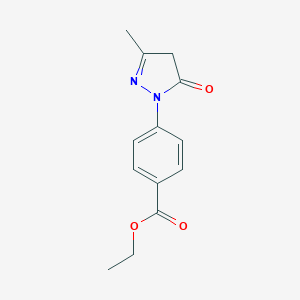![molecular formula C24H23N5O7S B307805 2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307805.png)
2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is a complex organic compound with the molecular formula C24H23N5O7S and a molecular weight of 525.53 g/mol . This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, a nitrophenyl group, and a propanoate ester.
Preparation Methods
The synthesis of 2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Scientific Research Applications
2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazino-benzoxazepine core can bind to active sites, inhibiting or modulating the activity of enzymes. The nitrophenyl group may participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 3,4-dibromo-6-methoxy-2-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate, 2-nitro-6-methoxy-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate is unique due to its nitrophenyl group and propanoate ester, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C24H23N5O7S |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
[2-methoxy-4-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-6-nitrophenyl] propanoate |
InChI |
InChI=1S/C24H23N5O7S/c1-5-18(30)28-15-10-8-7-9-14(15)20-22(25-24(37-4)27-26-20)36-23(28)13-11-16(29(32)33)21(17(12-13)34-3)35-19(31)6-2/h7-12,23H,5-6H2,1-4H3 |
InChI Key |
UOXBYAVTAGSIHQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC(=O)CC)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)OC)OC(=O)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B307740.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307743.png)
![N~1~-BENZYL-2-[4-(2,2-DIMETHYL-4-OXO-1,2,3,4,5,6-HEXAHYDROBENZO[A]PHENANTHRIDIN-5-YL)-2-METHOXYPHENOXY]ACETAMIDE](/img/structure/B307748.png)
![methyl (2E)-2-[[2-(cyanomethoxy)phenyl]methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307751.png)
![2-[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B307756.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)

![N-{4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B307761.png)
![5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B307763.png)
![1-[3-(ETHYLSULFANYL)-6-(2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307765.png)
![1-[3-(ETHYLSULFANYL)-6-(2-FURYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE](/img/structure/B307766.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
